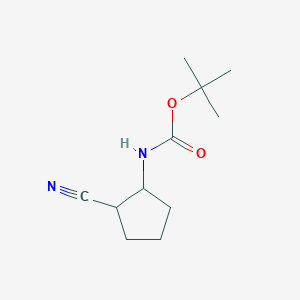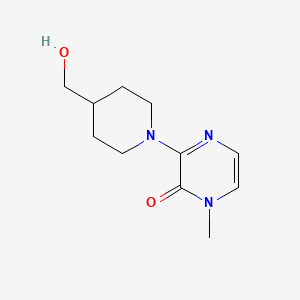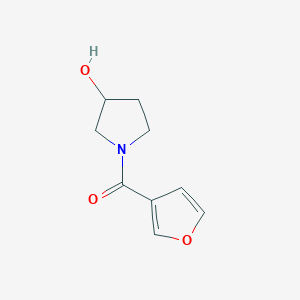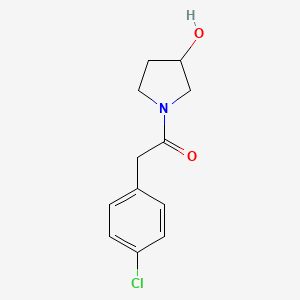
Tert-butyl (2-cyanocyclopentyl)carbamate
Vue d'ensemble
Description
Tert-butyl (2-cyanocyclopentyl)carbamate is a chemical compound used in scientific research. It is a type of carbamate, which are organic compounds derived from carbamic acid . The tert-butyl group in the compound is a very common protecting group in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This is followed by a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be viewed using computational methods . The molecular formula of tert-butyl carbamate is C5H11NO2, and its molecular weight is 117.1463 .Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . They can also be involved in the synthesis of N-Boc-protected anilines .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Tert-butyl (2-cyanocyclopentyl)carbamate: is a valuable intermediate in the synthesis of biologically active compounds. Its structure is conducive to modifications that can lead to the creation of molecules with potential pharmacological activities. For instance, it can be used as a precursor in the synthesis of natural products like Indiacen A and Indiacen B, which have shown promising anticancer and anti-inflammatory properties .
Development of Antibiotics
This compound plays a crucial role in the synthesis of advanced antibiotics like ceftolozane. Ceftolozane is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . The tert-butyl group in the compound provides protection during the synthesis process, ensuring the stability of the antibiotic’s structure.
Research on Cytotoxic Agents
The tert-butyl (2-cyanocyclopentyl)carbamate is an intermediate in the synthesis of cytotoxic agents such as jaspine B. Jaspine B, derived from natural sponges, exhibits cytotoxic activity against various human carcinoma cell lines, making it a potential candidate for cancer treatment research .
Palladium-Catalyzed Reactions
In organic synthesis, palladium-catalyzed reactions are pivotal for constructing complex molecules. Tert-butyl (2-cyanocyclopentyl)carbamate is utilized in palladium-catalyzed synthesis of N-Boc-protected anilines, which are essential intermediates in the production of various aniline derivatives .
Synthesis of Pyrroles
Pyrroles are heterocyclic aromatic organic compounds that serve as building blocks for many pharmaceuticals. Tert-butyl (2-cyanocyclopentyl)carbamate is involved in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have potential applications in medicinal chemistry .
Protective Group in Peptide Synthesis
The tert-butyl group is commonly used as a protective group in peptide synthesis. It protects functional groups like amines and alcohols from undesired reactions during the synthesis process. The use of tert-butyl (2-cyanocyclopentyl)carbamate in peptide synthesis could provide a stable and easily removable protecting group, facilitating the production of complex peptides .
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl N-(2-cyanocyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYINKCOTAVORFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-cyanocyclopentyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468585.png)



![7-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1468593.png)


![N-[2-(3-hydroxypyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468598.png)
![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1468599.png)
![4-{2-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-ethyl}-phenylamine](/img/structure/B1468603.png)
![1-[2-(1H-pyrazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468604.png)
